1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one
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Overview
Description
1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one is an organic compound with the molecular formula C13H13F3O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with trifluoroacetone under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A fluoroalcohol used as an organic solvent.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Used in the synthesis of various organic compounds.
1,1,1-Trifluoro-3-methyl-butan-2-one: Another trifluoromethyl ketone with different applications.
Uniqueness
1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one is unique due to the presence of both a trifluoromethyl group and a tetrahydronaphthalenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H13F3O |
---|---|
Molecular Weight |
242.24 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one |
InChI |
InChI=1S/C13H13F3O/c14-13(15,16)12(17)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2 |
InChI Key |
XEDICSKAYPMXHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CC(=O)C(F)(F)F |
Origin of Product |
United States |
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